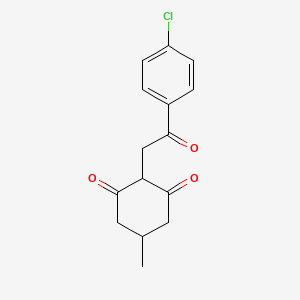

2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione

Description

Research Significance and Compound Relevance

2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione occupies a critical niche in medicinal chemistry due to its hybrid structure, which merges a cyclohexane-1,3-dione scaffold with aromatic and ketonic functional groups. The cyclohexane-1,3-dione moiety is a well-documented pharmacophore, implicated in modulating biological activities such as enzyme inhibition and receptor binding. The addition of a 4-chlorophenyl group enhances lipophilicity and potential target affinity, a strategy validated in antihypertensive agents like those described in European Patent EP0017195B1.

The compound’s molecular architecture—featuring a 5-methyl group and a 2-oxoethyl side chain—suggests steric and electronic influences on its reactivity and bioavailability. Computational studies of analogous compounds indicate that substituents at the 2- and 5-positions of the cyclohexane ring can significantly alter conformational stability and intermolecular interactions. These attributes position the compound as a candidate for further exploration in drug discovery, particularly for diseases involving oxidative stress or enzymatic dysregulation.

Historical Context in Cyclohexane-1,3-Dione Derivative Research

The development of cyclohexane-1,3-dione derivatives traces back to the late 20th century, with seminal work documented in patents and synthetic chemistry journals. For instance, EP0017195B1 (1984) discloses derivatives such as 2-(4-chlorophenyl)carbamoyl-5-phenyl-cyclohexane-1,3-dione, highlighting their efficacy as antihypertensive agents. This patent emphasizes the strategic incorporation of halogenated aryl groups to enhance biological activity—a principle reflected in the design of 2-(2-(4-chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione.

Parallel synthetic advancements, such as the hydrolysis of 1,5-dimethoxy-3,6-dimethyl-1,4-cyclohexadiene to yield 5-methylcyclohexane-1,3-dione, laid the groundwork for functionalizing the cyclohexane core. These methods often employ ketonization and nucleophilic substitution reactions, enabling precise control over substituent placement. The compound’s synthesis likely builds on these protocols, adapting them to introduce the 2-(4-chlorophenyl)-2-oxoethyl side chain while maintaining the integrity of the dione ring.

Research Aims and Objectives

This article seeks to address three primary objectives:

- Structural Elucidation : Correlate the compound’s molecular features (e.g., substituent positions, stereoelectronic effects) with its physicochemical properties.

- Synthetic Methodology : Evaluate existing and potential routes for synthesizing the compound, emphasizing yield optimization and scalability.

- Biological Relevance : Assess the compound’s hypothetical pharmacological profile based on structural analogs, excluding clinical or toxicological data per submission guidelines.

By fulfilling these aims, the analysis aims to bridge gaps in understanding how specific modifications to the cyclohexane-1,3-dione scaffold influence molecular behavior and therapeutic potential.

Theoretical Framework

The compound’s study is grounded in two theoretical pillars:

- Molecular Orbital Theory : Predicts the electronic effects of the 4-chlorophenyl and methyl groups on the cyclohexane ring’s reactivity. For example, the electron-withdrawing chlorine atom may polarize adjacent bonds, facilitating nucleophilic attacks at the ketone positions.

- Retrosynthetic Analysis : Informs feasible synthetic pathways by deconstructing the molecule into simpler precursors. A plausible route involves condensing 5-methylcyclohexane-1,3-dione with a 4-chlorophenyl acetyl chloride derivative, followed by purification via recrystallization.

Additionally, the compound’s spatial arrangement—modeled using X-ray crystallography or NMR spectroscopy—could reveal intramolecular hydrogen bonding between the dione oxygen and the oxoethyl group, stabilizing specific conformations. Such insights are critical for rational drug design, enabling researchers to predict bioavailability and target engagement.

Properties

IUPAC Name |

2-[2-(4-chlorophenyl)-2-oxoethyl]-5-methylcyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO3/c1-9-6-14(18)12(15(19)7-9)8-13(17)10-2-4-11(16)5-3-10/h2-5,9,12H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDCYCYFWLPUMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C(C(=O)C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione , also known by its CAS number 1022859-89-7 , is a cyclohexanedione derivative with significant biological activity. This article explores its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by research findings and case studies.

- Molecular Formula : C15H15ClO3

- Molecular Weight : 278.73 g/mol

- LogP : 3.13

- Polar Surface Area : 51 Ų

- Hydrogen Bond Acceptors : 3

- Hydrogen Bond Donors : 0

Structure

The compound features a cyclohexane ring substituted with a chlorophenyl group and a diketone moiety, contributing to its diverse biological activities.

Antibacterial Activity

Research indicates that derivatives of similar structures exhibit varying degrees of antibacterial activity. For instance, a study found that compounds with the 4-chlorophenyl moiety demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The effectiveness of this compound could be attributed to its ability to interact with bacterial cell membranes or inhibit vital bacterial enzymes.

Anticancer Activity

The anticancer potential of cyclohexanedione derivatives has been documented in various studies. A related compound was identified as an inhibitor of murine double minute 2 (MDM2), a protein that regulates the tumor suppressor p53. This inhibition leads to increased p53 activity, promoting apoptosis in cancer cells . The compound's structure suggests it may also exhibit similar properties, potentially leading to effective tumor growth inhibition.

Enzyme Inhibition

Inhibitory activities against enzymes such as acetylcholinesterase and urease have been reported for related compounds. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections . The specific interactions of this compound with these enzymes warrant further investigation to elucidate its potential therapeutic applications.

Study on Antibacterial Properties

A study conducted on synthesized derivatives showed that compounds similar to 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione exhibited significant antibacterial properties. The results indicated that certain derivatives had strong inhibitory effects against multiple bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Research

In another research effort focused on MDM2 inhibitors, compounds structurally related to this diketone demonstrated significant tumor regression in xenograft models. These findings underscore the potential of this compound in cancer therapy, particularly regarding its ability to activate p53 pathways .

Data Summary Table

Comparison with Similar Compounds

Halogen-Substituted Derivatives

2-(2-(4-Bromophenyl)-2-oxoethyl)-5-phenylcyclohexane-1,3-dione (CAS 1022235-54-6) :

- Molecular Weight : 385.2 g/mol vs. ~340 g/mol (estimated for the target compound).

- Substituents : Bromine (Br) at the para position vs. chlorine (Cl). Bromine’s larger atomic radius and lower electronegativity may reduce polarity but enhance lipophilicity compared to the chloro derivative .

- Spectral Data : IR C=O stretches at 1703 cm⁻¹ and aromatic C–H at 3024 cm⁻¹, similar to the target compound’s expected profile .

2-(2-(3-Bromophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione (CAS 1024188-94-0) :

Methyl vs. Phenyl Substituents

- This difference could reduce solubility but enhance binding to aromatic biological targets . Synthetic Yield: 78–84% for bromophenyl derivatives, suggesting efficient synthetic routes for related compounds .

Piperazine and Imidazole Derivatives

- 5-(4-Chlorophenyl)-2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylene)cyclohexane-1,3-dione: The imidazole moiety introduces hydrogen-bonding capability, contrasting with the purely hydrophobic 4-chlorophenyl group in the target compound. This could enhance solubility and receptor affinity in biological systems .

- 5-(4-Chlorophenyl)-2-([(2-piperazin-1-ylethyl)amino]methylene)cyclohexane-1,3-dione (CAS 299935-27-6): The piperazine side chain confers basicity and water solubility, a stark contrast to the neutral, lipophilic oxoethyl group in the target compound .

Physicochemical and Spectroscopic Comparisons

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | IR C=O Stretch (cm⁻¹) | Notable Substituents |

|---|---|---|---|---|

| Target Compound (estimated) | C₁₆H₁₅ClO₃ | ~340 | ~1700–1710 | 4-Cl, 5-CH₃ |

| 2-(2-(4-Bromophenyl)-... (CAS 1022235-54-6) | C₂₁H₁₇BrO₃ | 385.2 | 1703 | 4-Br, 5-Ph |

| 2-(2-(3-Bromophenyl)-... (CAS 1024188-94-0) | C₁₆H₁₅BrO₃ | 343.2 | 1705 | 3-Br, 5-CH₃ |

| 5-(3-Chlorophenyl)-... (Imidazole derivative) | C₁₈H₁₈ClN₃O₂ | 343.81 | N/A | 3-Cl, imidazole side chain |

Key Observations:

Halogen Effects : Chlorine’s higher electronegativity may increase dipole moments compared to bromine analogs, affecting melting points and solubility .

Cyclohexane Conformation : Methyl substituents at position 5 likely adopt equatorial orientations, as seen in cyclohexane derivatives with similar substitution patterns .

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 2-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methylcyclohexane-1,3-dione, and how can reaction conditions be controlled to maximize yield?

The compound’s synthesis likely involves a Friedel-Crafts acylation or alkylation of 5-methylcyclohexane-1,3-dione with a 4-chlorophenyl-containing precursor. Key steps include:

- Catalyst selection : Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions .

- Temperature control : Maintaining 60–80°C to avoid side reactions like over-oxidation or decomposition .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted dione or chlorophenyl intermediates .

Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of the acylating agent.

How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of the compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl), ketone carbonyls (δ 190–210 ppm), and cyclohexane-dione ring protons (δ 2.5–3.5 ppm) .

- IR : Peaks at ~1700 cm⁻¹ (C=O stretching of dione and ketone) and ~750 cm⁻¹ (C-Cl bond) .

- Mass spectrometry : Molecular ion peak matching the theoretical mass (C₁₆H₁₅ClO₃: 290.07 g/mol) and fragmentation patterns consistent with the 4-chlorophenyl and dione moieties .

Advanced Research Questions

What computational methods (e.g., DFT, molecular docking) are suitable for predicting the compound’s reactivity and potential biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-deficient 4-chlorophenyl group may participate in π-π stacking with biological targets .

- Molecular docking : Screen against protein databases (e.g., PDB) to identify binding affinities for enzymes like cyclooxygenase (COX) or kinases, leveraging the compound’s structural similarity to known COX inhibitors .

- MD simulations : Assess stability in biological membranes using force fields like CHARMM or AMBER .

How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved through experimental design?

- Dose-response assays : Perform MIC (Minimum Inhibitory Concentration) and IC₅₀ (cytotoxicity) tests in parallel to differentiate selective activity .

- Structural analogs : Synthesize derivatives (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to isolate pharmacophore contributions .

- Mechanistic studies : Use fluorescent probes (e.g., ROS sensors) to determine if antimicrobial activity correlates with oxidative stress pathways .

What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation products via LC-MS .

- Thermogravimetric analysis (TGA) : Determine decomposition temperature and hygroscopicity .

- Light sensitivity : Store samples in amber vials and test UV-Vis absorption to assess photodegradation .

Methodological Considerations

How can crystallography (X-ray/SCXRD) resolve stereochemical ambiguities in the cyclohexane-dione ring?

- Single-crystal X-ray diffraction : Determine absolute configuration and confirm chair/boat conformations of the cyclohexane ring. For example, a study on 2-(2-chlorophenyl)-5-methyl-1,3-dioxane-5-carboxylic acid revealed a chair conformation with axial methyl groups .

- Packing analysis : Identify intermolecular interactions (e.g., hydrogen bonds between dione carbonyls) influencing crystal stability .

What in vitro assays are recommended for evaluating the compound’s enzyme inhibition potential?

- Kinase inhibition : Use ADP-Glo™ assay to measure ATP consumption in kinase reactions .

- COX-1/COX-2 inhibition : Monitor prostaglandin production via ELISA in cell lysates .

- Dose optimization : Pre-test solubility in DMSO/PBS to avoid assay interference from precipitates .

Data Interpretation and Validation

How should researchers address discrepancies between computational predictions and experimental bioactivity results?

- Re-evaluate force fields : Adjust partial charges in docking simulations to better reflect the compound’s electron-withdrawing substituents (e.g., Cl) .

- Solvent effects : Include implicit solvent models (e.g., COSMO) in DFT calculations to account for aqueous environments .

- False positives : Validate hits using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.